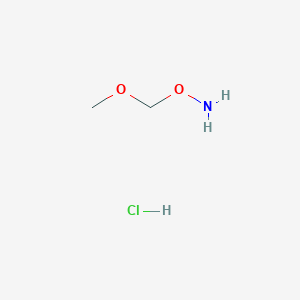

O-(Methoxymethyl)hydroxylamine hydrochloride

Description

O-(Methoxymethyl)hydroxylamine hydrochloride: is an organic compound with the formula CH3ONH2·HCl. It is also known as methoxyamine hydrochloride. This compound is a derivative of hydroxylamine, where the hydroxyl hydrogen is replaced by a methyl group. It is a colorless volatile liquid that is soluble in polar organic solvents and water .

Properties

Molecular Formula |

C2H8ClNO2 |

|---|---|

Molecular Weight |

113.54 g/mol |

IUPAC Name |

O-(methoxymethyl)hydroxylamine;hydrochloride |

InChI |

InChI=1S/C2H7NO2.ClH/c1-4-2-5-3;/h2-3H2,1H3;1H |

InChI Key |

DLDGZDSGNCCIJE-UHFFFAOYSA-N |

Canonical SMILES |

COCON.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

- Methoxyamine is prepared via O-alkylation of hydroxylamine derivatives. For example, it is obtained by O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime:

O-Alkylation of Hydroxylamine Derivatives: (CH3)2CNOCH3+H2O→(CH3)2CO+H2NOCH3

Another method involves methanolysis of hydroxylamine sulfonates:Methanolysis of Hydroxylamine Sulfonates: H2NOSO3−+CH3OH→H2NOCH3+HSO4−

Industrial Production Methods: Industrial production methods for O-(Methoxymethyl)hydroxylamine hydrochloride typically involve large-scale synthesis using the above-mentioned routes, ensuring high purity and yield through optimized reaction conditions .

Chemical Reactions Analysis

Types of Reactions:

Condensation Reactions: Methoxyamine condenses with ketones and aldehydes to form imines.

Deprotonation Reactions: It undergoes deprotonation by methyl lithium to give CH3ONHLi, which can be further reacted with organolithium compounds to form amines.

Common Reagents and Conditions:

Reagents: Methyl lithium, organolithium compounds.

Conditions: Typically carried out under anhydrous conditions to prevent hydrolysis and ensure high reactivity.

Major Products:

Imines: Formed from condensation reactions with ketones and aldehydes.

Scientific Research Applications

Chemistry:

Biology and Medicine:

- Methoxyamine hydrochloride covalently binds to apurinic/apyrimidinic (AP) DNA damage sites and inhibits base excision repair (BER), which may result in an increase in DNA strand breaks and apoptosis. This property is utilized to potentiate the anti-tumor activity of alkylating agents .

Industry:

Mechanism of Action

Methoxyamine hydrochloride exerts its effects by covalently binding to apurinic/apyrimidinic (AP) DNA damage sites. This inhibits the base excision repair (BER) pathway, leading to an accumulation of DNA strand breaks and subsequent apoptosis. This mechanism is particularly useful in enhancing the efficacy of alkylating agents in cancer therapy .

Comparison with Similar Compounds

N-Methylhydroxylamine: An isomer of methoxyamine with the formula CH3NH2OH.

Aminomethanol: Another isomer with the formula CH3NH2OH.

Uniqueness:

- Methoxyamine hydrochloride is unique in its ability to inhibit the BER pathway, making it a valuable compound in cancer research and therapy. Its reactivity with ketones and aldehydes to form imines also distinguishes it from its isomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.